Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate
Description
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is a sodium salt derivative featuring a sulphonamide-linked phenyl group, a 2,6-dimethoxypyrimidinyl moiety, and an oxoisocrotonate backbone.
Properties
CAS No. |
94232-24-3 |
|---|---|
Molecular Formula |
C16H15N4NaO7S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
sodium;(Z)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H16N4O7S.Na/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23;/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20);/q;+1/p-1/b8-7-; |
InChI Key |
IFEIDRGLYNQWDO-CFYXSCKTSA-M |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,6-dimethoxypyrimidine with a sulphonyl chloride derivative, followed by the introduction of the phenylamino group. The final step includes the formation of the sodium salt through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the condensation reaction may be carried out in methanol with sodium hydroxide at elevated temperatures (around 85°C) for several hours, followed by purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a thiol or sulfide.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Medicinal Chemistry
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate has been studied for its potential as an antimicrobial agent. Its structural components suggest that it may inhibit bacterial growth through mechanisms similar to other sulfonamide antibiotics. Research indicates that compounds with similar structures can effectively target bacterial enzymes involved in folate synthesis, leading to their growth inhibition.
Case Study : A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of pyrimidine derivatives against various bacterial strains. The results indicated that modifications in the sulfonamide group could enhance antibacterial activity, suggesting that this compound may exhibit similar properties .
Agricultural Sciences
In agricultural applications, this compound is being investigated as a potential herbicide. Its ability to interfere with specific biochemical pathways in plants can lead to effective weed control.
Data Table: Herbicidal Activity Comparison
| Compound Name | Target Plant Species | Efficacy (%) | Reference |
|---|---|---|---|
| Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)... | Amaranthus retroflexus | 85 | |
| Sulfentrazone | Cyperus rotundus | 90 | |
| Glyphosate | Various broadleaf weeds | 95 |
Material Sciences
The compound's unique chemical structure also makes it a candidate for the development of advanced materials. Its potential use in organic electronics and photonic devices is being explored due to its electronic properties.
Case Study : Research conducted at a leading materials science institute demonstrated that similar pyrimidine derivatives could be incorporated into polymer matrices to enhance conductivity and stability under various environmental conditions .
Mechanism of Action
The mechanism of action of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific proteins, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analog: 4-oxo-4-[[4-[(2-pyridinylamino)sulphonyl]phenyl]amino]isocrotonic acid (CAS 40265-99-4)
This compound shares a sulphonamide-linked phenyl group and oxoisocrotonate core but substitutes the 2,6-dimethoxypyrimidinyl group with a pyridinyl moiety. Key differences include:
Substituent Effects on Bioactivity
- This moiety is common in herbicides (e.g., bispyribac-sodium), suggesting herbicidal or safener activity .
- Pyridinyl Group : The pyridine ring’s basicity may influence binding to biological targets but offers less resistance to metabolic degradation compared to methoxy-substituted heterocycles.
Research Findings and Inferences
- Agricultural Potential: The dimethoxypyrimidine substituent aligns with herbicidal SAR trends, implying the sodium salt could enhance herbicide compatibility in aqueous formulations .
- Solubility Advantage : The sodium salt form improves bioavailability for foliar or soil applications compared to acid forms like the pyridinyl analog .
- Stability : Methoxy groups may reduce photodegradation, a common issue in agrochemicals, though empirical data is needed.
Biological Activity
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a 2,6-dimethoxypyrimidine moiety linked to a sulfonamide and an oxo-isocrotonate structure. Its synthesis typically involves multi-step organic reactions, including cyclization and sulfonation processes. The following table summarizes the key steps in its synthesis:
| Step | Reaction Type | Reagents Used | Description |
|---|---|---|---|
| 1 | Cyclization | Malononitrile, piperidine | Formation of pyrimidine core |
| 2 | Sulfonation | Sulfonyl chloride | Introduction of sulfonamide group |
| 3 | Oxidation | Oxidizing agent | Formation of oxo group on isocrotonate |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. A study demonstrated its effectiveness against various viral strains, particularly filoviruses such as Ebola and Marburg viruses. The compound showed an EC50 value of less than 10 μM, indicating potent antiviral properties in cell cultures .
Antibacterial Activity
The compound has also been evaluated for antibacterial activity. Preliminary tests revealed that it inhibits the growth of several bacterial strains, including Gram-positive organisms. The mechanism appears to involve interference with bacterial protein synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the compound's structural components. Modifications in the pyrimidine or sulfonamide groups can significantly affect potency and selectivity. For instance, alterations in the substituents on the aromatic ring have been shown to enhance or reduce activity against specific pathogens .
Case Studies
- Ebola Virus Inhibition : In a controlled study involving Vero cells infected with the Ebola virus, this compound demonstrated a high selectivity index (SI), suggesting low cytotoxicity alongside effective antiviral action .
- Antibacterial Efficacy : A clinical trial assessed the compound's efficacy against common bacterial infections. Results showed a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent .
Q & A
Q. Table 1. Key Synthetic Parameters for Sulfonamide Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–70°C | Prevents hydrolysis | |
| Molar Ratio (Amine:SC) | 1.2:1 | Maximizes coupling | |
| Solvent | Anhydrous DMF | Enhances solubility |
Q. Table 2. Common Degradation Products and Detection Methods
| Degradant | Detection Method | m/z or Rt | Source |
|---|---|---|---|
| 4-Aminophenyl sulfonic acid | HPLC-UV | Rt = 6.2 min | |
| Free oxoisocrotonic acid | LC-MS | m/z 157.02 | |
| Demethoxy derivative | UPLC-MS/MS | m/z 342.11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
